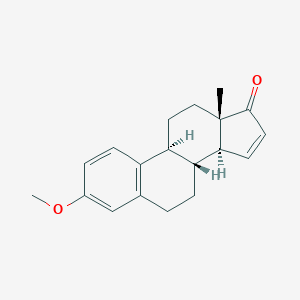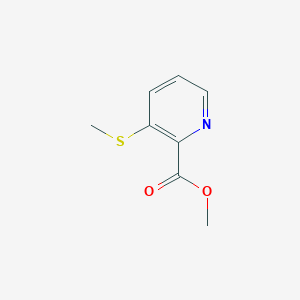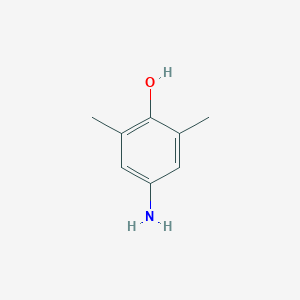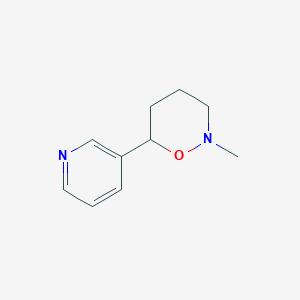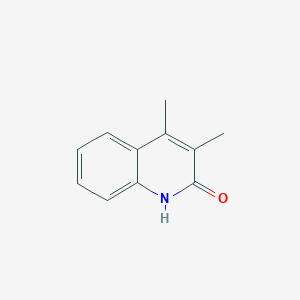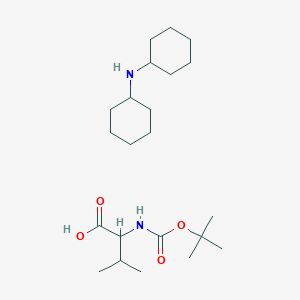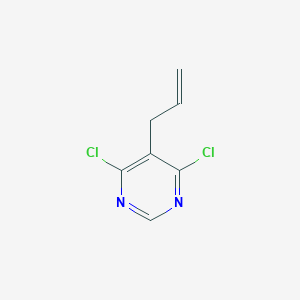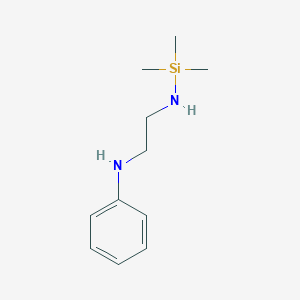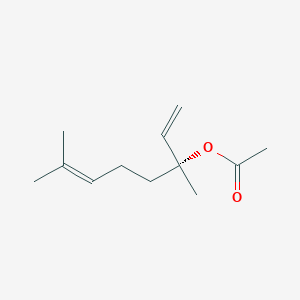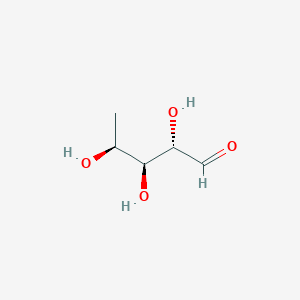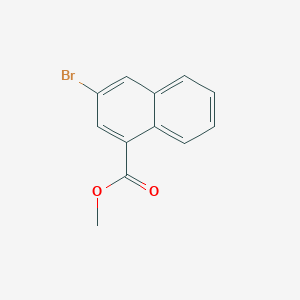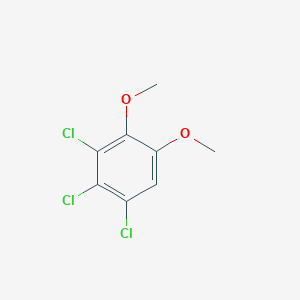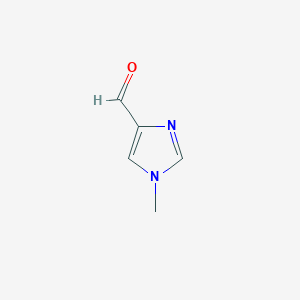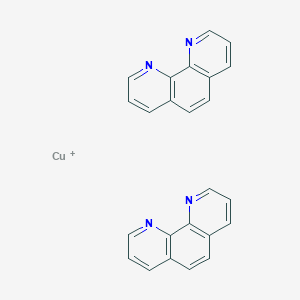
Bis(1,10-phenanthroline)copper(1+) ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,10-phenanthroline)copper(1+) ion, also known as Cu(phen)2+ or Cu(1,10-phen)2+, is a coordination compound of copper with two phenanthroline ligands. It has been widely studied for its potential applications in various fields, including analytical chemistry, biochemistry, and materials science.
Mecanismo De Acción
Bis(1,10-phenanthroline)copper(1+) ion binds to DNA and protein molecules through intercalation and coordination interactions. The phenanthroline ligands intercalate between the base pairs of DNA or the amino acid residues of protein, while the copper ion coordinates with the nitrogen and oxygen atoms of the ligands and the biomolecules. This binding results in changes in the conformation and stability of the biomolecules, which can be detected by spectroscopic methods.
Efectos Bioquímicos Y Fisiológicos
Bis(1,10-phenanthroline)copper(1+) ion has been shown to have cytotoxic and antitumor effects in vitro and in vivo. It can induce DNA damage and apoptosis in cancer cells, while having minimal toxicity to normal cells. This property has led to its potential application as a chemotherapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(1,10-phenanthroline)copper(1+) ion is a versatile and sensitive probe for DNA and protein analysis. It has high specificity and selectivity for biomolecules, and can be used in a wide range of experimental conditions. However, its cytotoxic and antitumor effects may limit its use in certain applications, and its stability and solubility may be affected by the pH and temperature of the solution.
Direcciones Futuras
There are several future directions for the research and application of Bis(1,10-phenanthroline)copper(1+) ion. One direction is to explore its potential as a chemotherapeutic agent for cancer treatment, and to investigate its mechanism of action and toxicity in vivo. Another direction is to develop new methods for the detection and quantification of DNA and protein using Bis(1,10-phenanthroline)copper(1+) ion, such as biosensors and imaging techniques. Additionally, the synthesis and modification of Bis(1,10-phenanthroline)copper(1+) ion and its analogues may lead to the discovery of new coordination compounds with novel properties and applications.
Métodos De Síntesis
Bis(1,10-phenanthroline)copper(1+) ion can be synthesized by reacting copper(II) sulfate pentahydrate with 1,10-phenanthroline in the presence of a reducing agent such as ascorbic acid. The reaction produces Bis(1,10-phenanthroline)copper(1+) ion as a blue-green precipitate, which can be isolated by filtration and washing with water and ethanol.
Aplicaciones Científicas De Investigación
Bis(1,10-phenanthroline)copper(1+) ion has been widely used as a spectroscopic probe for DNA and protein analysis. It can bind to DNA and protein molecules with high affinity and specificity, resulting in changes in the UV-visible absorption and fluorescence spectra. This property has been exploited for the detection and quantification of DNA and protein in biological samples.
Propiedades
Número CAS |
17378-82-4 |
|---|---|
Nombre del producto |
Bis(1,10-phenanthroline)copper(1+) ion |
Fórmula molecular |
C24H16CuN4+ |
Peso molecular |
424 g/mol |
Nombre IUPAC |
copper(1+);1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1 |
Clave InChI |
ZEADRBDFSWYVGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
Otros números CAS |
17378-82-4 |
Sinónimos |
1,10-phenanthroline cuprous complex bis(1,10-phenanthroline)copper(1+) ion bis(1,10-phenanthroline)copper(1+) ion, nitrate Cu(1)(ophen)2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



